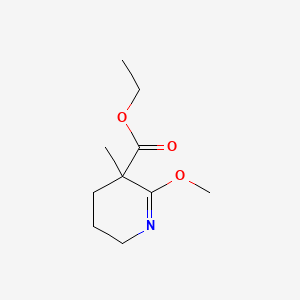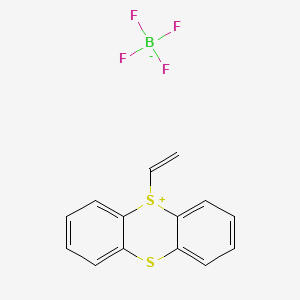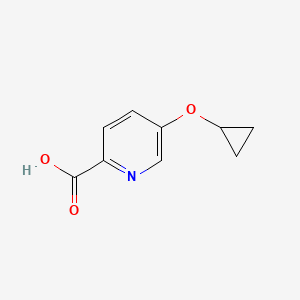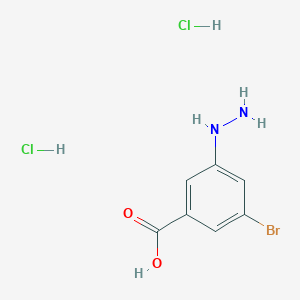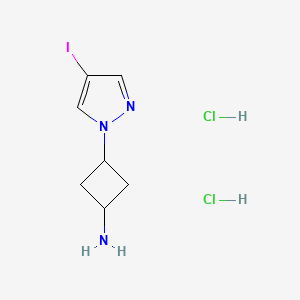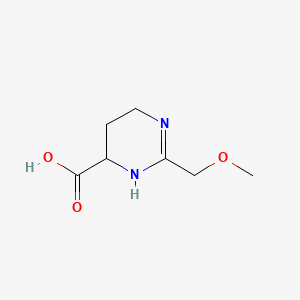![molecular formula C13H15NO2 B13454661 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a compound that belongs to the class of oxabicyclohexanes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The oxabicyclohexane scaffold is often used as a bioisostere for ortho-substituted phenyl rings, providing improved physicochemical properties such as enhanced water solubility and reduced lipophilicity .
Métodos De Preparación
The synthesis of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .
Análisis De Reacciones Químicas
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in diverse transformations, opening up new chemical spaces. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a valuable tool for drug development, particularly as a bioisostere for phenyl rings. The compound’s improved physicochemical properties, such as enhanced water solubility, make it suitable for various pharmaceutical applications .
Mecanismo De Acción
The mechanism of action of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to mimic the geometric properties of ortho-substituted phenyl rings, thereby retaining bioactivity while improving solubility and reducing lipophilicity. This makes it a valuable tool in medicinal chemistry and agrochemistry .
Comparación Con Compuestos Similares
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can be compared with other similar compounds such as 1,2-disubstituted cyclopentanes and cyclohexanes. These compounds also serve as bioisosteres for phenyl rings but may differ in their physicochemical properties and synthetic accessibility. The unique structure of this compound provides distinct advantages in terms of solubility and bioactivity .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C13H15NO2/c1-12-7-13(8-12,16-9-12)11(15)14-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15) |
Clave InChI |
FBMNWBNFCWUGDW-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(OC2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



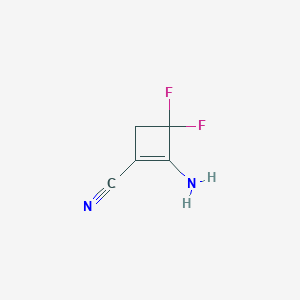
![N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B13454599.png)

![1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate](/img/structure/B13454607.png)

![tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate](/img/structure/B13454617.png)
